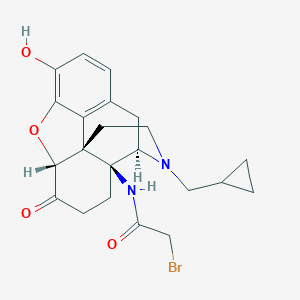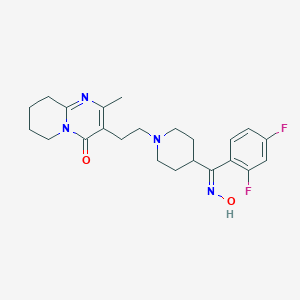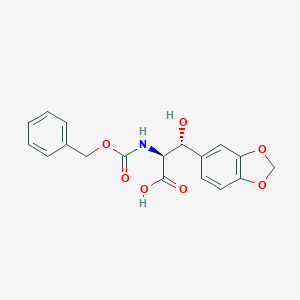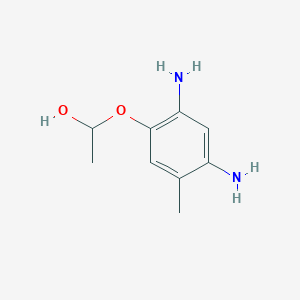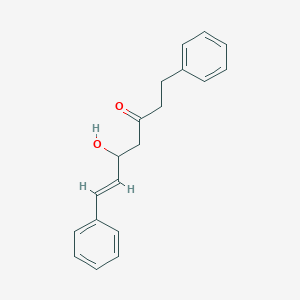![molecular formula C54H104N6O24S B139700 1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) (DDTAC) is a non-ionic detergent primarily used for solubilizing and stabilizing membrane proteins. It is derived from tris(hydroxymethyl)acrylamidomethane and is known for its ability to maintain the native structure and function of membrane proteins during extraction and purification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) involves the reaction of dodecyl mercaptan with tris(hydroxymethyl)acrylamidomethane under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The final product is typically obtained as a white powder, which is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can undergo substitution reactions, where the dodecyl group can be replaced with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or other alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl derivatives depending on the substituent used.
Scientific Research Applications
Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for the extraction and stabilization of membrane proteins, facilitating studies on protein structure and function.
Medicine: Utilized in drug discovery and development, particularly in the stabilization of therapeutic targets.
Industry: Employed in the production of pharmaceuticals and biotechnological products
Mechanism of Action
The primary mechanism of action of Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) involves its surfactant properties. It interacts with the hydrophobic regions of membrane proteins, solubilizing them and maintaining their native structure. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic tris(hydroxymethyl)acrylamidomethane moiety, which together stabilize the protein in solution .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium chloride (DTAC): Another quaternary ammonium compound used as a surfactant.
Dodecyldimethylbenzylammonium chloride (DBAC): A similar compound with a benzyl group, used as a disinfectant.
Didodecyldimethylammonium chloride (DDAC): A compound with two dodecyl groups, used as a disinfectant and surfactant
Uniqueness
Dodecylmercapto-S-(poly(tris(hydroxymethyl)acrylamidomethane) is unique due to its ability to stabilize membrane proteins while preserving their native structure and function. This makes it particularly valuable in biochemical and pharmaceutical research, where maintaining protein integrity is crucial .
Properties
IUPAC Name |
1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104N6O24S/c1-2-3-4-5-6-7-8-9-10-11-14-85-19-42(48(84)60-54(35-76,36-77)37-78)18-41(47(83)59-53(32-73,33-74)34-75)17-40(46(82)58-52(29-70,30-71)31-72)16-39(45(81)57-51(26-67,27-68)28-69)15-38(44(80)56-50(23-64,24-65)25-66)12-13-43(79)55-49(20-61,21-62)22-63/h38-42,61-78H,2-37H2,1H3,(H,55,79)(H,56,80)(H,57,81)(H,58,82)(H,59,83)(H,60,84) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISIWGNYMJWEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(CC(CC(CC(CC(CCC(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104N6O24S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
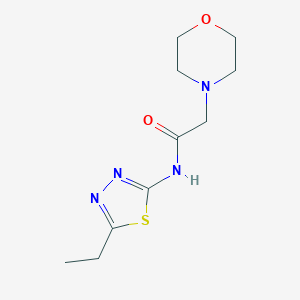

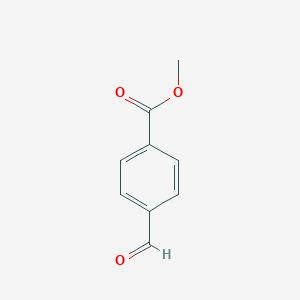
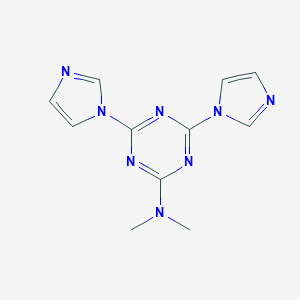
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
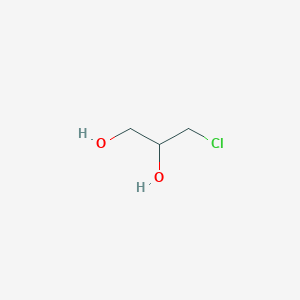
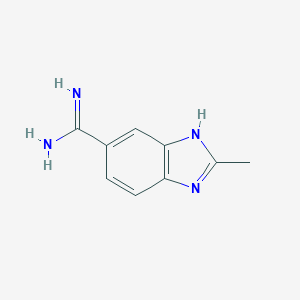
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
